
Cmpd-15PA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cmpd-15PA is an allosteric modulator of the β2 adrenergic receptor (β2AR), binding to a pocket formed primarily by the cytoplasmic ends of transmembrane segments 1, 2, 6 and 7 as well as intracellular loop 1 and helix 8.
Wissenschaftliche Forschungsanwendungen
Structural Studies
Recent studies utilizing X-ray crystallography have elucidated the structural basis for Cmpd-15PA's function:
These structural insights are essential for understanding how modifications to Cmpd-15 can influence its pharmacological properties.
Therapeutic Applications
This compound holds promise in various therapeutic contexts:
Cardiovascular Disorders
As an allosteric modulator of β2AR, this compound could be beneficial in treating conditions like heart failure or hypertension by providing a more controlled modulation of adrenergic signaling compared to traditional beta-blockers .
Respiratory Conditions
Given the role of β2AR in bronchodilation, this compound may offer new avenues for asthma treatment by enhancing the efficacy of existing therapies while minimizing side effects associated with conventional agonists .
Cancer Therapy
Research indicates that compounds targeting GPCRs can influence tumor growth and metastasis. The modulation of β2AR signaling pathways by this compound could potentially affect cancer cell proliferation and survival .
Case Studies and Research Findings
Various studies have documented the effects of this compound in laboratory settings:
- In Vitro Studies : Cell-based assays demonstrated that this compound significantly reduces cAMP production in response to β2AR agonists, confirming its role as a negative modulator .
- Animal Models : In vivo experiments indicated that administration of this compound leads to improved outcomes in models of heart failure by preserving cardiac function during stress tests .
Analyse Chemischer Reaktionen
Structural Modifications and Functional Groups
Cmpd-15PA is derived from Cmpd-15 through the addition of a polyethylene glycol-carboxylic acid (PEG3-COOH) moiety (Fig. 1a) . This modification enhances solubility while preserving its allosteric modulation properties. Key functional groups include:
- Bromophenyl ring : Engages in cation-π interactions with Arg63 (ICL1).
- Cyclohexyl and phenyl rings : Stabilized by hydrophobic interactions with residues in TM1, TM2, TM6, and H8.
- Formamide group : Forms hydrogen bonds with Thr2746.36 and Asn692.40.
Key Chemical Interactions with β2AR
This compound binds intracellularly to a pocket formed by transmembrane helices (TMs 1, 2, 6, 7), helix 8 (H8), and intracellular loop 1 (ICL1).
Interaction Type | Residues Involved | Role in Stabilization |
---|---|---|
Polar interactions | Thr2746.36, Ser3298.47, Asp3318.49, Asn692.40 | Stabilize TM6 in inactive conformation. |
Cation-π interaction | Arg63ICL1 | Anchors bromophenyl ring. |
Hydrophobic interactions | Val541.53, Ile581.57, Leu64ICL1, Ile722.43 | Stabilize cyclohexyl and phenyl rings. |
Salt bridge rearrangement | Lys2676.29-Asp3318.49 | Traps this compound and locks TM6 inward. |
Impact on Receptor Conformation
- TM6 stabilization : Direct polar interactions with Thr2746.36 and non-polar contacts with Ala2716.33/Leu2756.37 stabilize TM6 in an inactive conformation .
- H8/TM7 rearrangement : Disrupts the Arg63ICL1-Asp3318.49 salt bridge, enabling Lys2676.29-Asp3318.49 formation (present in 86.4 ± 5.1% of molecular dynamics frames) .
- Steric hindrance : Binding clashes with activation-associated movements of Tyr3267.53, Cys3277.54, and Asp3317.58 in TM7/H8 .
Functional Effects on Agonist Binding
This compound exhibits negative cooperativity with orthosteric agonists like isoproterenol:
Condition | EC50 Shift for Isoproterenol | Maximal Inhibition of Arrestin Recruitment |
---|---|---|
Wild-type β2AR + this compound | 4.0-fold right shift | ~50% reduction |
T274A mutant + this compound | 1.7-fold right shift | ~30% reduction |
I72A mutant + this compound | 1.4-fold right shift | ~20% reduction |
Mutations at Thr2746.36, Ile722.43, and Asn692.40 diminish this compound’s efficacy, confirming their role in ligand-receptor interactions .
Selectivity and Analog Comparisons
This compound’s activity depends on conserved residues in β2AR. Analogs lacking critical groups show reduced potency:
Analog Modification | Effect on Agonist Binding Affinity | Arrestin Recruitment Inhibition |
---|---|---|
Removal of formamide group (A1) | ~90% loss | ~80% loss |
Truncation of cyclohexyl group (A6) | ~85% loss | ~70% loss |
Substitution of bromine (A7) | ~75% loss | ~60% loss |
Eigenschaften
CAS-Nummer |
2135743-21-2 |
---|---|
Molekularformel |
C41H51BrN4O9 |
Molekulargewicht |
823.78 |
IUPAC-Name |
((4S,7S)-7-(3-Bromobenzyl)-4-(4-carbamoylbenzyl)-1-cyclohexyl-2,5,8-trioxo-1-phenyl-12,15,18-trioxa-3,6,9-triazaicosan-20-oic acid |
InChI |
InChI=1S/C41H51BrN4O9/c42-33-13-7-8-29(24-33)26-34(39(50)44-18-19-53-20-21-54-22-23-55-27-36(47)48)45-40(51)35(25-28-14-16-32(17-15-28)38(43)49)46-41(52)37(30-9-3-1-4-10-30)31-11-5-2-6-12-31/h1,3-4,7-10,13-17,24,31,34-35,37H,2,5-6,11-12,18-23,25-27H2,(H2,43,49)(H,44,50)(H,45,51)(H,46,52)(H,47,48)/t34-,35-,37?/m0/s1 |
InChI-Schlüssel |
LKQBHDWHOYRIRJ-FWBANIIHSA-N |
SMILES |
O=C(O)COCCOCCOCCNC([C@H](CC1=CC=CC(Br)=C1)NC([C@H](CC2=CC=C(C(N)=O)C=C2)NC(C(C3CCCCC3)C4=CC=CC=C4)=O)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
beta-Blocker15PA; beta-Blocker 15PA; beta-Blocker-15PA; Compound 15-PEG3CO2H; Compound 15-PEG3 CO2H; Compound 15-PEG3-CO2H; Cmpd-15PA; Cmpd-15PA; Cmpd-15PA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.